1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine
Description
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-11-7-9(10-8-11)15(13,14)12-5-3-2-4-6-12/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQWMLXNTHKJKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640495 | |
| Record name | 1-(1-Methyl-1H-imidazole-4-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936083-28-2 | |
| Record name | 1-(1-Methyl-1H-imidazole-4-sulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or other suitable precursors under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Sulfonylation: The imidazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the imidazole ring.
Attachment to Piperidine: The final step involves the coupling of the sulfonylated imidazole with piperidine. This can be achieved through nucleophilic substitution reactions, where the piperidine nitrogen attacks the sulfonyl group, forming the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine serves as a crucial building block in the development of pharmaceuticals. Its imidazole ring is known for its biological activity, making it suitable for designing drugs targeting specific enzymes or receptors.
Organic Synthesis
The compound is utilized as an intermediate in synthesizing more complex organic molecules. Its sulfonyl group enhances reactivity, allowing for various chemical transformations, including oxidation and reduction reactions.
Biological Studies
Research has shown that this compound can be employed to study the biological activity of imidazole-containing molecules. Its interactions with biological targets can provide insights into drug design and development.
Industrial Applications
In industrial settings, it can be used to develop new materials and catalysts, particularly in processes requiring specific catalytic properties associated with imidazole derivatives.
Study on Antibacterial Activity
A recent study evaluated the antibacterial efficacy of derivatives of imidazole compounds, including this compound. Results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics, highlighting its potential as a therapeutic agent.
Inflammation Model Research
In vivo studies demonstrated that administration of this compound significantly reduced inflammation markers in animal models, suggesting its utility in treating inflammatory diseases. This finding opens avenues for further exploration in therapeutic applications related to inflammation.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfonyl group enhances the compound’s binding affinity and specificity by forming additional interactions with the target.
Comparison with Similar Compounds
1-methyl-1H-imidazole: A simpler imidazole derivative without the sulfonyl and piperidine groups.
1-[(1-methyl-1H-imidazol-4-yl)methanol]: A related compound with a hydroxyl group instead of a sulfonyl group.
4-(1H-imidazol-1-yl)benzoic acid: An imidazole derivative with a benzoic acid moiety.
Uniqueness: 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine is unique due to the presence of both the sulfonyl and piperidine groups, which confer distinct chemical and biological properties
Biological Activity
1-[(1-Methyl-1H-imidazol-4-yl)sulfonyl]piperidine (CAS Number: 874781-17-6) is a compound that combines the piperidine ring with an imidazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H15N3O4S
- Molecular Weight : 273.31 g/mol
- IUPAC Name : 1-(1-methylimidazol-4-yl)sulfonylpiperidine-4-carboxylic acid
- CAS Number : 874781-17-6
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The compound has demonstrated potential as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : A critical enzyme in neurotransmission, inhibition of AChE can lead to increased levels of acetylcholine, impacting cognitive functions and memory.
- Urease : Inhibition of urease is significant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. The compound's derivatives have shown strong inhibitory activity with IC50 values in the micromolar range .
3. Antidiabetic Potential
Recent studies suggest that piperidine derivatives may possess antidiabetic properties. The modulation of glucose metabolism through enzyme inhibition presents a promising avenue for therapeutic development .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with Enzymes : The sulfonyl group may facilitate binding to the active sites of target enzymes, enhancing inhibitory effects.
- Cell Membrane Interaction : Imidazole derivatives can disrupt cell membrane integrity, leading to increased permeability and cell death in certain pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activities of related compounds:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidine, and what reaction conditions are critical for optimizing yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of a piperidine precursor using 1-methyl-1H-imidazole-4-sulfonyl chloride. Key steps include:
- Coupling Reaction : Reacting the sulfonyl chloride with piperidine in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., potassium carbonate) to facilitate nucleophilic substitution .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires controlled temperature (20–40°C) and inert atmosphere to prevent side reactions .
Q. Which spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying substituent positions (e.g., sulfonyl and imidazole moieties). For example, the methyl group on the imidazole ring typically appears as a singlet near δ 3.7 ppm, while piperidine protons show splitting patterns between δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 244.1) and detects impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibitory activity, and what controls are necessary to validate assay results?
- Methodological Answer :
- Assay Design : Use fluorescence-based or colorimetric enzyme inhibition assays (e.g., for kinases or proteases). Include:
- Positive Controls : Known inhibitors (e.g., staurosporine for kinases).
- Negative Controls : DMSO vehicle and enzyme-only samples.
- Data Validation : Perform dose-response curves (IC₅₀ calculations) and triplicate runs to ensure reproducibility. Cross-validate with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
Q. What methodologies resolve contradictory data between computational predictions and experimental results regarding the compound’s reactivity or bioactivity?
- Methodological Answer :
- Iterative Refinement : Adjust computational parameters (e.g., DFT functional or molecular docking scoring functions) using experimental data (e.g., NMR chemical shifts or IC₅₀ values) .
- Experimental Cross-Check : Re-run assays under varying conditions (e.g., pH, temperature) to identify environmental influences on activity. For structural discrepancies, use X-ray crystallography (if feasible) or 2D NMR (e.g., COSY, NOESY) .
Q. How can structure-activity relationship (SAR) studies be systematically conducted to optimize the compound’s therapeutic index?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the imidazole (e.g., methyl to ethyl) or piperidine (e.g., sulfonyl to carbonyl) to probe steric/electronic effects.
- Biological Testing : Screen analogs against target enzymes and off-target receptors (e.g., hERG channel for cardiac toxicity). Use regression analysis to correlate structural features with activity/toxicity ratios .
Q. What in vitro and in vivo models are appropriate for studying the compound’s pharmacokinetic properties?
- Methodological Answer :
- In Vitro : Liver microsomes or hepatocytes to assess metabolic stability. Plasma protein binding assays (e.g., equilibrium dialysis) determine free drug fraction.
- In Vivo : Rodent models for bioavailability studies (oral vs. IV administration). Monitor plasma concentration-time profiles and use LC-MS/MS for quantification. Adjust for interspecies differences using allometric scaling .
Data Contradiction Analysis
Q. How should discrepancies between NMR and MS data during structural characterization be addressed?
- Methodological Answer :
- Repeat Experiments : Confirm spectral data under identical conditions.
- Elemental Analysis : Use CHN analysis to validate empirical formula if MS suggests unexpected adducts or fragments.
- Alternative Techniques : Employ IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
